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Compound of Interest

Compound Name: Eliapixant

Cat. No.: B607290 Get Quote

These application notes provide a detailed overview of the methodologies employed in the

Phase 2 clinical trials of eliapixant (BAY 1817080), a potent and selective P2X3 receptor

antagonist. The information is intended for researchers, scientists, and drug development

professionals interested in the clinical investigation of this compound for various indications,

including endometriosis-associated pain, refractory chronic cough, and overactive bladder.

Clinical Trial Design and Endpoints
Eliapixant has been evaluated in several Phase 2 clinical trials to assess its efficacy, safety,

and tolerability. The study designs are typically randomized, double-blind, placebo-controlled,

and often incorporate a crossover or parallel-group structure to rigorously evaluate the

treatment effect.

Endometriosis-Associated Pain
A key Phase 2b trial investigated the efficacy and safety of eliapixant in women with

endometriosis-associated pain.

Table 1: Study Design for Phase 2b Trial in Endometriosis-Associated Pain (NCT04328101)
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Parameter Description

Study Title

A Study to See How Well the Study Drug

Eliapixant Works and How Safe it is in Women

With Moderate to Severe Pain Linked to

Endometriosis (A Study in Women With

Endometriosis)

ClinicalTrials.gov ID NCT04328101

Phase 2

Study Design
Randomized, Double-Blind, Placebo-Controlled,

Parallel Group

Primary Objective

To evaluate the efficacy of eliapixant compared

to placebo in reducing endometriosis-associated

pain.

Primary Endpoint

Change from baseline in the average of the

daily ratings of endometriosis-associated pain

(EAP) scores on an 11-point Numeric Rating

Scale (NRS) over a 12-week treatment period.

Key Secondary Endpoints

- Change from baseline in dysmenorrhea

(menstrual pain) score. - Change from baseline

in non-menstrual pelvic pain score. - Proportion

of responders (patients with ≥30% reduction in

EAP). - Change in quality of life assessments.

Patient Population

Adult women with a surgical diagnosis of

endometriosis and moderate to severe

endometriosis-associated pain.

Intervention - Eliapixant (various doses) - Placebo

Duration of Treatment 12 weeks

Refractory Chronic Cough
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Eliapixant was also investigated for the treatment of refractory chronic cough in a Phase 2b

study.

Table 2: Study Design for Phase 2b Trial in Refractory Chronic Cough (NCT04641135 - Study

20320)

Parameter Description

Study Title

A Study to Test How Well Different Doses of

Eliapixant Work Compared to Placebo and How

Safe They are in Men and Women With Cough

That Has Not Gotten Better With Other

Treatments or is Unexplained (A Study in

Participants With Refractory Chronic Cough

(RCC))

ClinicalTrials.gov ID NCT04641135

Phase 2

Study Design
Randomized, Double-Blind, Placebo-Controlled,

Parallel Group

Primary Objective
To evaluate the efficacy of different doses of

eliapixant in reducing cough frequency.

Primary Endpoint

Change from baseline in 24-hour cough

frequency, objectively measured using a cough

monitoring device.

Key Secondary Endpoints

- Change in cough severity using a visual

analog scale (VAS). - Change in cough-specific

quality of life. - Incidence and severity of

adverse events.

Patient Population
Adults with a history of refractory chronic cough

for at least one year.

Intervention - Eliapixant (various doses) - Placebo

Duration of Treatment 12 weeks
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Overactive Bladder
A Phase 2a study evaluated the efficacy and safety of eliapixant in patients with overactive

bladder.

Table 3: Study Design for Phase 2a Trial in Overactive Bladder (NCT02967637)

Parameter Description

Study Title

A Study to Test the Effect of BAY1817080 on the

Number of Times Patients With an Overactive

Bladder Urinate in a Day

ClinicalTrials.gov ID NCT02967637

Phase 2

Study Design
Randomized, Double-Blind, Placebo-Controlled,

Crossover Design

Primary Objective

To assess the effect of eliapixant on the

frequency of micturitions in patients with

overactive bladder.

Primary Endpoint
Change from baseline in the number of

micturitions per 24 hours.

Key Secondary Endpoints

- Change in the number of urgency episodes. -

Change in the number of incontinence episodes.

- Change in voided volume.

Patient Population
Adult patients with a diagnosis of overactive

bladder.

Intervention - Eliapixant - Placebo

Duration of Treatment
Each treatment period was 2 weeks, with a

washout period in between.

Experimental Protocols
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The following protocols are representative of the methodologies used in the Phase 2 clinical

trials of eliapixant.

Patient Screening and Enrollment
A standardized workflow is followed to ensure the appropriate patient population is enrolled in

the studies.

Screening Phase

Randomization & Treatment

Informed Consent

Inclusion/Exclusion Criteria Assessment

Medical History & Physical Exam

Baseline Assessments

Randomization

Treatment Period 1

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b607290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Patient screening and enrollment workflow.

Protocol:

Informed Consent: Prospective participants are provided with detailed information about the

study, and written informed consent is obtained.

Inclusion/Exclusion Criteria Assessment: A thorough assessment is conducted to ensure

participants meet all inclusion criteria and none of the exclusion criteria. This includes

verification of diagnosis (e.g., surgical diagnosis of endometriosis), age, and pain or

symptom severity.

Medical History and Physical Examination: A comprehensive medical history is taken, and a

physical examination is performed to establish baseline health status.

Baseline Assessments: Participants complete baseline assessments relevant to the specific

indication. This may include pain diaries (NRS), cough frequency monitoring, or bladder

diaries.

Randomization: Eligible participants are randomized to receive either eliapixant or a

matching placebo in a double-blind manner.

Dosing and Administration
Eliapixant is an orally administered drug.

Protocol:

Dosage Forms: Eliapixant and placebo are provided as identical-looking tablets to maintain

blinding.

Dosing Regimen: Participants are instructed to take the assigned study medication

according to a specified schedule (e.g., twice daily). Doses are selected based on findings

from Phase 1 studies.
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Compliance Monitoring: Pill counts and patient diaries are used to monitor compliance with

the treatment regimen.

Efficacy and Safety Assessments
Regular assessments are conducted throughout the study to evaluate the efficacy and safety of

eliapixant.

Treatment Phase

Assessments

Baseline

Week 4

Week 8

Efficacy Measures Safety Monitoring

Week 12 (End of Treatment)

Click to download full resolution via product page

Caption: Schedule of efficacy and safety assessments.
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Protocol:

Efficacy Assessments:

Diaries: Patients record symptoms daily in electronic or paper diaries (e.g., pain scores on

an 11-point NRS, number of micturitions, cough severity).

Objective Measures: For indications like chronic cough, objective measurements such as

24-hour cough frequency are recorded using specialized monitoring devices.

Questionnaires: Validated questionnaires are used to assess quality of life and other

patient-reported outcomes at specified study visits.

Safety Assessments:

Adverse Event Monitoring: All adverse events (AEs) are recorded at each study visit,

including their severity and relationship to the study drug. A particular focus is placed on

taste-related side effects, a known class effect of P2X3 receptor antagonists.

Vital Signs: Blood pressure, heart rate, and other vital signs are measured at each visit.

Laboratory Tests: Blood and urine samples are collected at specified intervals for standard

clinical laboratory tests.

Electrocardiograms (ECGs): ECGs are performed to monitor cardiac safety.

Mechanism of Action and Signaling Pathway
Eliapixant is a selective antagonist of the P2X3 receptor. These receptors are ligand-gated ion

channels that are activated by extracellular adenosine triphosphate (ATP). In sensory neurons,

the activation of P2X3 receptors by ATP released from damaged or inflamed tissues is thought

to play a key role in nociception and cough reflex hypersensitivity.
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P2X3 Receptor Signaling Pathway in Sensory Neurons

ATP

P2X3 ReceptorActivates Neuron Depolarization
Cation Influx

Eliapixant Blocks

Action Potential Signal to CNS Sensation of Pain/Cough

Click to download full resolution via product page

Caption: Eliapixant's mechanism of action.

By blocking the P2X3 receptor, eliapixant is hypothesized to inhibit the activation of sensory

neurons, thereby reducing the transmission of pain signals and suppressing the urge to cough.

This mechanism provides the rationale for its investigation in conditions characterized by

neuronal hypersensitivity.

To cite this document: BenchChem. [Methodology of Eliapixant (BAY 1817080) Phase 2
Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b607290#methodology-of-eliapixant-phase-2-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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